![molecular formula C10H13ClS B14335823 Benzene, [2-[(2-chloroethyl)thio]ethyl]- CAS No. 99188-19-9](/img/structure/B14335823.png)
Benzene, [2-[(2-chloroethyl)thio]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [2-[(2-chloroethyl)thio]ethyl]- is an organic compound that features a benzene ring substituted with a [2-[(2-chloroethyl)thio]ethyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-[(2-chloroethyl)thio]ethyl]- typically involves the reaction of benzene with [2-[(2-chloroethyl)thio]ethyl] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Benzene, [2-[(2-chloroethyl)thio]ethyl]- follows similar principles but is optimized for large-scale synthesis. This involves using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [2-[(2-chloroethyl)thio]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, [2-[(2-chloroethyl)thio]ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [2-[(2-chloroethyl)thio]ethyl]- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. These reactions can affect biological pathways and molecular interactions, making the compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2-chloroethyl)-: Similar structure but lacks the thioether linkage.
Benzene, (2-chloroethenyl)-: Contains a double bond instead of a single bond in the side chain.
Uniqueness
Benzene, [2-[(2-chloroethyl)thio]ethyl]- is unique due to the presence of the thioether linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
99188-19-9 |
|---|---|
Fórmula molecular |
C10H13ClS |
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C10H13ClS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
VZLPYBXPXHRGGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


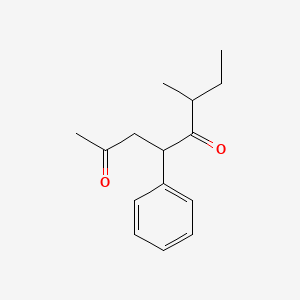
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
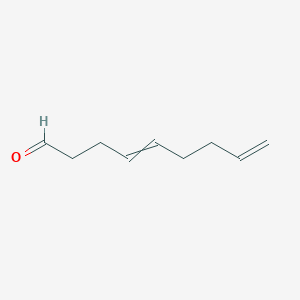
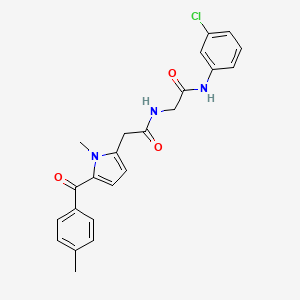



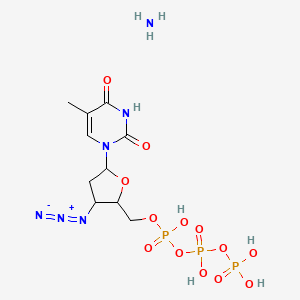

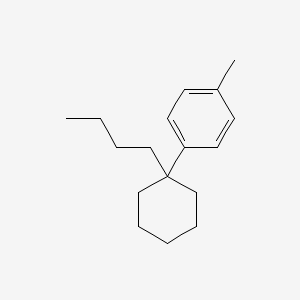
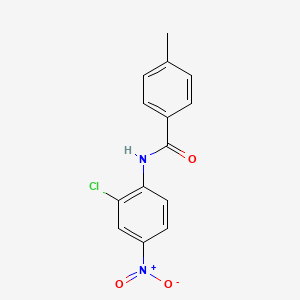

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
